[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine
CAS No.: 1374509-46-2
Cat. No.: VC4137901
Molecular Formula: C8H11NO
Molecular Weight: 137.182
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374509-46-2 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.182 |
| IUPAC Name | [(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C8H11NO/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1 |
| Standard InChI Key | BLCMHHXNGQBHQM-NKWVEPMBSA-N |
| SMILES | C1C(C1C2=CC=CO2)CN |
Introduction
Structural and Stereochemical Profile
Molecular Identity
[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine (CAS 1374509-46-2) possesses the molecular formula C₈H₁₁NO and a molecular weight of 137.182 g/mol. Its IUPAC name, [(1R,2R)-2-(furan-2-yl)cyclopropyl]methanamine, reflects the trans-configuration of the cyclopropane ring and the furan substituent at the C2 position. The stereochemistry is confirmed by its Standard InChIKey (BLCMHHXNGQBHQM-NKWVEPMBSA-N), which encodes the absolute (1R,2R) configuration.
Table 1: Comparative Structural Features of Related Cyclopropylmethanamines
The furan ring introduces electron-rich aromaticity, while the cyclopropane’s strain enhances reactivity, enabling interactions with hydrophobic enzyme pockets .
Biological Activity and Mechanism
Target Engagement
Preliminary studies suggest [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine interacts with central nervous system (CNS) receptors and enzymatic targets, though specific proteins remain uncharacterized. Its structural similarity to psychoactive compounds implies potential modulation of:
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Monoamine Transporters: Serotonin or dopamine reuptake inhibition via amine group interactions.
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GPCRs: Binding to G protein-coupled receptors due to the furan’s aromatic stacking capability .
Neurodegenerative Diseases
The compound’s ability to cross the blood-brain barrier (inferred from low molecular weight) positions it as a candidate for Alzheimer’s or Parkinson’s disease therapeutics, particularly if it inhibits amyloid aggregation or oxidative stress.
Infectious Diseases
Furan derivatives exhibit antimicrobial properties; [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanamine may disrupt bacterial biofilm formation or viral entry mechanisms.
Applications in Drug Development
Lead Optimization
The compound’s compact structure allows for modular derivatization:
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Furan Modifications: Introducing electron-withdrawing groups (e.g., nitro) to enhance binding affinity.
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Cyclopropane Substituents: Expanding the ring or adding halogens to modulate steric effects .
Preclinical Challenges
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Synthetic Complexity: Enantioselective synthesis of the (1R,2R) configuration requires chiral catalysts or resolving agents, increasing production costs .
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Metabolic Stability: Cyclopropanes are often metabolized by cytochrome P450 enzymes, necessitating pharmacokinetic studies.
Future Research Directions
Mechanistic Studies
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Target Deconvolution: Use affinity-based proteomics to identify binding partners.
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In Vivo Efficacy: Animal models of neurodegeneration or infection to assess therapeutic potential.
Structural Analogues
Exploring derivatives like [(1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropyl]methanamine (PubChem CID 15858319) could improve metabolic stability while retaining bioactivity .
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